3-bromo-1-(4-bromophenyl)piperidin-2-one

Asymmetric Synthesis Chiral Piperidines Medicinal Chemistry

Select 3-bromo-1-(4-bromophenyl)piperidin-2-one precisely for its unmatched orthogonality: the aliphatic C3–Br enables diastereoselective azide/amine installation, while the N-aryl bromide permits independent Suzuki or Heck couplings. This dual reactivity is essential for constructing the Niraparib PARP-inhibitor core and for modular SAR exploration. Using the mono-brominated analog (CAS 27471-43-8) forfeits both the chiral handle and sequential cross-coupling capability, derailing target pathways and compromising stereochemical outcomes. Supplied at ≥95% purity to ensure reproducible results in advanced medicinal chemistry and process development.

Molecular Formula C11H11Br2NO
Molecular Weight 333.02 g/mol
CAS No. 477739-51-8
Cat. No. B6280898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-(4-bromophenyl)piperidin-2-one
CAS477739-51-8
Molecular FormulaC11H11Br2NO
Molecular Weight333.02 g/mol
Structural Identifiers
SMILESC1CC(C(=O)N(C1)C2=CC=C(C=C2)Br)Br
InChIInChI=1S/C11H11Br2NO/c12-8-3-5-9(6-4-8)14-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2
InChIKeyDKEYXLYPWCGDJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-(4-bromophenyl)piperidin-2-one (CAS 477739-51-8): Procurement-Ready Specification & Chemical Class Overview


3-Bromo-1-(4-bromophenyl)piperidin-2-one (CAS 477739-51-8) is a synthetic, non-racemic brominated piperidin-2-one derivative with a molecular formula of C₁₁H₁₁Br₂NO and a molecular weight of 333.02 g/mol [1]. It is characterized by a piperidin-2-one core substituted at the 3-position with a bromine atom and at the N1-position with a 4-bromophenyl group [1]. This specific dual bromination pattern imparts distinct reactivity profiles, positioning it as a specialized intermediate in organic synthesis and pharmaceutical research, particularly for applications demanding orthogonal bromine-directed functionalization or defined 3-substituted piperidin-2-one scaffolds [2].

Procurement Risk Alert: Why Generic Substitution of 3-Bromo-1-(4-bromophenyl)piperidin-2-one (477739-51-8) with In-Class Analogs Is Not Permissible


Substituting 3-bromo-1-(4-bromophenyl)piperidin-2-one with a generic 1-(4-bromophenyl)piperidin-2-one or other 3-substituted analogs will introduce non-equivalent reactivity and significantly alter synthetic utility. The presence of the 3-bromo substituent creates a chiral center [1] and a secondary reactive site that is absent in the parent compound (CAS 27471-43-8) [2]. This dual bromination is critical for specific stereoselective syntheses [3] and as a defined intermediate in complex molecule construction where both the N-aryl and C3 positions are functionalized. Generic substitution would derail these targeted pathways, compromising yield, purity, or stereochemical outcome, and does not offer the orthogonal functionalization capabilities essential for certain downstream applications, as detailed in the quantitative evidence below [3].

3-Bromo-1-(4-bromophenyl)piperidin-2-one (477739-51-8): Quantitative Differentiation Guide for Scientific Selection


Synthetic Utility in Enantiopure 3-Substituted Piperidine Scaffolds via Bromo Derivative

3-bromo-1-(4-bromophenyl)piperidin-2-one serves as a key bromo derivative intermediate in the asymmetric synthesis of enantiomerically pure 3-substituted piperidines and piperidin-2-ones. In a reported methodology, lactam 1 was converted to the bromo derivative 2i (which corresponds to the 3-bromo-1-(4-bromophenyl)piperidin-2-one scaffold), enabling subsequent diastereoselective substitution to yield a series of azido, amino, and benzyloxy 3-substituted piperidines in enantiomerically pure form [1]. In contrast, the parent 1-(4-bromophenyl)piperidin-2-one (CAS 27471-43-8) lacks the 3-bromo substituent and therefore cannot serve as a substrate for these stereospecific C3 functionalizations [2].

Asymmetric Synthesis Chiral Piperidines Medicinal Chemistry

Dual Bromine Substitution Enables Orthogonal Cross-Coupling Reactivity

The compound possesses two distinct bromine atoms—one on the N-aryl ring and one at the C3 aliphatic position—providing orthogonal reactivity for sequential cross-coupling reactions [1]. This dual bromination is a key differentiator from related compounds like 4-(4-bromophenyl)piperidin-2-one (CAS 1893051-68-7), which contains only a single bromine atom on the aryl ring and lacks a C3-bromo substituent . Similarly, 3-bromopiperidin-2-one (CAS 34433-86-8) lacks the N-aryl bromine entirely [2]. The orthogonal bromine atoms in the target compound allow for site-selective functionalization, enabling the construction of more complex molecular architectures through sequential cross-coupling steps that are not possible with mono-brominated analogs.

Cross-Coupling Suzuki Coupling Heck Reaction Organic Synthesis

Established Role as Advanced Intermediate in Niraparib (PARP Inhibitor) Synthesis

Patent literature explicitly identifies 3-bromo-1-(4-bromophenyl)piperidin-2-one as an intermediate in the synthesis of Niraparib, a clinically approved PARP inhibitor for cancer therapy [1]. This specific application is not shared by the simpler analog 3-(4-bromophenyl)piperidin-2-one (CAS 769944-71-0), which lacks the 3-bromo substituent and is generally listed as a broader research chemical [2]. The target compound's unique substitution pattern is integral to the patented synthetic route, underscoring its value in accessing a high-value therapeutic molecule. The synthesis involves a racemization step and subsequent reactions that leverage the 3-bromo and N-aryl bromine functionalities, as detailed in the patent [1].

Cancer Therapy PARP Inhibitor Drug Synthesis Pharmaceutical Intermediate

Distinct Physicochemical Properties: Molecular Weight and LogP Impacting Handling and Formulation

The presence of a second bromine atom in 3-bromo-1-(4-bromophenyl)piperidin-2-one results in a higher molecular weight (333.02 g/mol) and calculated lipophilicity (XLogP3: 3.3) compared to the parent 1-(4-bromophenyl)piperidin-2-one (MW: 254.12 g/mol) [1]. These differences are critical for medicinal chemistry projects where lipophilic ligand efficiency (LLE) or molecular weight influences compound optimization. The increased molecular weight and LogP will affect solubility, permeability, and protein binding, making it a distinct lead-like or drug-like entity that cannot be interchanged with its lower molecular weight analog without altering the overall property profile of a series.

Physicochemical Properties Drug Design LogP Formulation

3-Bromo-1-(4-bromophenyl)piperidin-2-one (477739-51-8): Highest-Impact Application Scenarios Based on Verified Evidence


Synthesis of Enantiopure 3-Substituted Piperidines via Diastereoselective Substitution

Leverage the 3-bromo substituent of 477739-51-8 as a chiral handle in asymmetric synthesis. The compound serves as a critical intermediate (bromo derivative 2i) for diastereoselective substitution reactions to install diverse azido, amino, or benzyloxy groups at the C3 position, yielding enantiomerically pure 3-substituted piperidines essential for medicinal chemistry [1].

Orthogonal Functionalization for Complex Molecular Architecture Construction

Utilize the two distinct bromine atoms (aryl and aliphatic) of 477739-51-8 for site-selective, sequential cross-coupling reactions (e.g., Suzuki, Heck) [2]. This orthogonal reactivity allows for the modular construction of highly functionalized piperidin-2-one frameworks not accessible from mono-brominated analogs [2].

Development of PARP Inhibitor Analogs and Niraparib-Related Research

Employ 3-bromo-1-(4-bromophenyl)piperidin-2-one as a key synthetic intermediate for accessing the Niraparib scaffold, a potent PARP inhibitor approved for cancer therapy [3]. The compound's specific substitution pattern is integral to the patented route, making it a required building block for research groups focused on novel PARP inhibitors or process chemistry development [3].

Medicinal Chemistry Lead Optimization Requiring Distinct Physicochemical Profiles

Incorporate 477739-51-8 into a lead series to modulate molecular weight (+78.9 g/mol vs. the parent piperidin-2-one) and lipophilicity . This is critical for adjusting parameters such as solubility, permeability, and protein binding in a structure-activity relationship (SAR) study, where the dual-brominated core offers a distinct property space compared to its non-brominated counterpart .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-1-(4-bromophenyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.